molecular formula C5H12ClN B561514 (R)-3-methylpyrrolidine hydrochloride CAS No. 235093-98-8

(R)-3-methylpyrrolidine hydrochloride

Cat. No. B561514
CAS RN: 235093-98-8
M. Wt: 121.608
InChI Key: JDJFUMBJQINVKP-NUBCRITNSA-N
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Description

“®-3-methylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of the compound “®-3-methylpyrrolidine”. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are found in many natural and synthetic compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “®-3-methylpyrrolidine hydrochloride” would consist of a five-membered ring with one nitrogen atom and four carbon atoms, with a methyl group attached to one of the carbon atoms in the ring. The “®” indicates the configuration of the chiral center at the carbon attached to the methyl group .


Chemical Reactions Analysis

Pyrrolidines, as a class of compounds, can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the substituents on the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, hydrochloride salts of organic bases often have improved water solubility compared to their free base forms .

Scientific Research Applications

Pharmacological Profiles and Effects

  • A study explored the pharmacological profiles of R-96544, a novel 5-HT2A receptor antagonist, revealing its potential in inhibiting platelet aggregation and offering insights into its selective serotonergic activity. This research provides a foundation for understanding how similar compounds, including "(R)-3-methylpyrrolidine hydrochloride," could be applied in pharmacology to modulate serotonergic receptors and affect platelet aggregation (Ogawa et al., 2002).

  • Another study highlighted the effects of R-102444 and its active metabolite R-96544 on experimental acute and chronic pancreatitis, suggesting a role for 5-HT2A receptors in the progression of pancreatitis. This research underscores the therapeutic potential of targeting these receptors in the treatment of pancreatitis and possibly other inflammatory conditions (Ogawa et al., 2005).

Organic Synthesis and Chemistry

  • Efficient synthesis methodologies for related pyrrolidine compounds have been developed, demonstrating the versatility of these compounds in organic synthesis. For instance, an efficient and practical synthesis of (R)-2-methylpyrrolidine showcases the compound's utility in creating scalable preparations for research and industrial applications (Zhao et al., 2006).

  • A novel protocol for preparing 3-amino-2-methylpyrrolidines through reductive ring closure and ring expansion processes illustrates the potential for synthesizing complex molecules for pharmaceutical applications. Such methodologies could be adapted for the synthesis and functionalization of "(R)-3-methylpyrrolidine hydrochloride" and similar molecules (D’hooghe et al., 2009).

Materials Science Applications

  • The study on the synthesis of water-dispersible graphene-modified magnetic polypyrrole nanocomposite and its ability to efficiently adsorb methylene blue from aqueous solution demonstrates the application of pyrrolidine-based compounds in environmental science and nanotechnology. This research opens avenues for using similar compounds in the development of novel materials for water treatment and purification processes (Bai et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Without specific information on “®-3-methylpyrrolidine hydrochloride”, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. In general, care should be taken when handling any chemical compound, especially if its safety profile is not well-known .

Future Directions

The future directions in the research and development of a compound depend on its potential applications. For example, new synthetic methods, potential therapeutic uses, and improved formulations could all be areas of future research .

properties

IUPAC Name

(3R)-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFUMBJQINVKP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660806
Record name (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

235093-98-8
Record name (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 235093-98-8
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